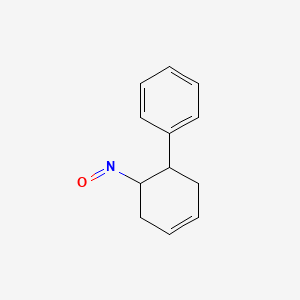

(6-Nitrosocyclohex-3-en-1-yl)benzene

Descripción

"(6-Nitrosocyclohex-3-en-1-yl)benzene" is a nitroso-substituted aromatic compound featuring a cyclohexene ring fused to a benzene core. The conjugated system of the cyclohexene ring and aromatic benzene provides a unique platform for studying substituent effects on resonance stabilization and redox behavior.

Propiedades

Número CAS |

6297-16-1 |

|---|---|

Fórmula molecular |

C12H13NO |

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

(6-nitrosocyclohex-3-en-1-yl)benzene |

InChI |

InChI=1S/C12H13NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2 |

Clave InChI |

YOCYAHGRFLIBAA-UHFFFAOYSA-N |

SMILES canónico |

C1C=CCC(C1C2=CC=CC=C2)N=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitrosocyclohex-3-en-1-yl)benzene typically involves the nitration of cyclohexene derivatives followed by a coupling reaction with benzene. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the nitroso group.

Industrial Production Methods

Industrial production methods for (6-Nitrosocyclohex-3-en-1-yl)benzene are not well-documented, but they likely involve large-scale nitration and coupling reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(6-Nitrosocyclohex-3-en-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Nitrocyclohexene derivatives.

Reduction: Aminocyclohexene derivatives.

Substitution: Various substituted benzene derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

(6-Nitrosocyclohex-3-en-1-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (6-Nitrosocyclohex-3-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound may participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares "(6-Nitrosocyclohex-3-en-1-yl)benzene" with structurally related compounds, focusing on substituent effects, spectroscopic data, and reactivity.

Structural and Functional Group Comparisons

- Nitroso vs. Cyano/Sulfonyl Groups: The nitroso group (-NO) in the target compound contrasts with electron-withdrawing groups like cyano (-C≡N) and sulfonyl (-SO₂) in benzodithiazine derivatives (e.g., compounds 17 and 2 from and ). Nitroso groups exhibit characteristic IR stretching frequencies near 1500–1600 cm⁻¹ (C=N stretching) and 1300–1400 cm⁻¹ (N-O stretching), distinct from cyano (2235 cm⁻¹) or sulfonyl (1330–1160 cm⁻¹) peaks observed in analogs .

Cyclohexene vs. Benzodithiazine Cores :

The cyclohexene ring in the target compound introduces strain and conjugation effects absent in planar benzodithiazine systems. This structural difference may alter solubility, melting points (e.g., benzodithiazine derivatives melt at 271–315°C ), and photochemical reactivity.

Spectroscopic Properties

- NMR Chemical Shifts: Substituent electronegativity and resonance effects significantly influence proton and carbon chemical shifts. For example, the -NO group in the target compound may deshield adjacent protons, akin to how 6-O-sulfation in hexasaccharides shifts proton resonances by +0.07–0.08 ppm . In contrast, methyl groups in benzodithiazine derivatives (e.g., δ 2.40 ppm for CH₃-7 in compound 2) cause upfield shifts due to electron-donating effects .

IR and Electronic Effects :

The nitroso group’s electron-withdrawing nature may reduce ring electron density, similar to chloro substituents in benzodithiazines (e.g., compound 2 with δ 7.86–7.92 ppm aromatic protons) . This contrasts with methyl groups, which increase electron density and soften chemical environments .

Reactivity and Stability

- Nitroso-Specific Reactivity: Nitroso compounds are prone to dimerization and redox reactions, unlike stable sulfonyl or cyano groups.

Substituent Position Effects :

The 6-position of the cyclohexene ring in the target compound may sterically hinder reactions at the benzene core, analogous to how 6-O-sulfation in hexasaccharides alters neighboring residue conformations .

Data Tables

Table 1: Key Properties of Compared Compounds

*Data for the target compound inferred from analogs; experimental values require further study.

Table 2: Substituent Electronegativity and Chemical Shifts

Research Findings and Implications

- The nitroso group in "(6-Nitrosocyclohex-3-en-1-yl)benzene" likely confers unique redox and photochemical properties, distinguishing it from sulfonyl or cyano analogs.

- Steric and electronic effects from the cyclohexene ring may hinder electrophilic substitution at the benzene core, a hypothesis supported by sulfation-induced conformational changes in hexasaccharides .

- Further studies are needed to validate predicted spectroscopic data and explore applications in catalysis or medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.